molecular formula C9H18N2 B13250797 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine

2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine

Cat. No.: B13250797
M. Wt: 154.25 g/mol
InChI Key: WOTOQPAPKHLUCW-UHFFFAOYSA-N
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Description

2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine is a chemical compound with the molecular formula C₉H₁₈N₂ It is a derivative of pyrrolidine, featuring a unique structure that includes a cyclopentane ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a suitable amine with a cyclopentane derivative, followed by cyclization to form the fused ring structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine include other pyrrolidine derivatives and fused ring structures, such as:

  • Pyrrolidine
  • Cyclopentane derivatives
  • Other fused ring amines

Uniqueness

What sets this compound apart is its unique fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethanamine

InChI

InChI=1S/C9H18N2/c10-4-5-11-6-8-2-1-3-9(8)7-11/h8-9H,1-7,10H2

InChI Key

WOTOQPAPKHLUCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)CCN

Origin of Product

United States

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